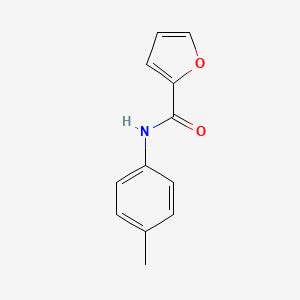![molecular formula C19H14N4OS B5820681 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DTT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promise in areas such as material science, organic synthesis, and biomedical research.
Wirkmechanismus
The mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not yet fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may induce cell death in cancer cells by activating certain apoptotic pathways.
Biochemical and Physiological Effects:
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce oxidative stress in cells, leading to cell death. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory effects, reducing the production of certain inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for use in lab experiments, including its low toxicity and high stability. However, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be difficult to synthesize, making it a less accessible compound for some researchers.
Zukünftige Richtungen
There are several potential future directions for research on 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of interest is the development of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one-based cancer therapies, which could potentially be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential applications in other areas of biomedical research. Finally, the development of more efficient and accessible synthesis methods for 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one could make it a more widely used compound in scientific research.
Synthesemethoden
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate and subsequent reaction with benzaldehyde. Other methods include the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride and subsequent reaction with benzaldehyde.
Wissenschaftliche Forschungsanwendungen
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
7-(2,2-diphenylethenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-13-18(24)23-19(21-20-13)25-17(22-23)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKBLDMOGXWJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

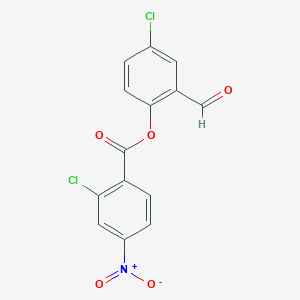
![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)
![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-pyridinylmethyl)urea](/img/structure/B5820614.png)
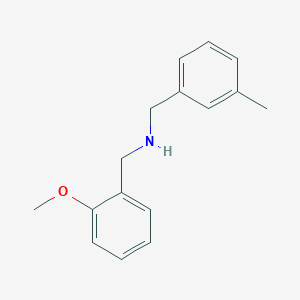
![N-(2-furylmethylene)-3-(methylthio)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5820625.png)
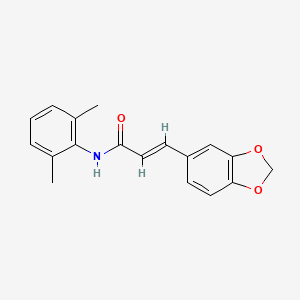
![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)

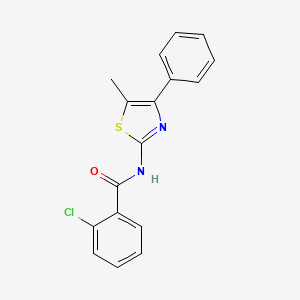
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
